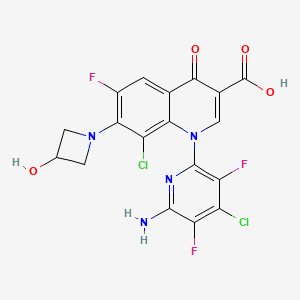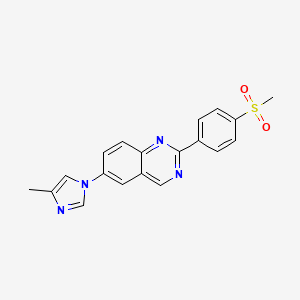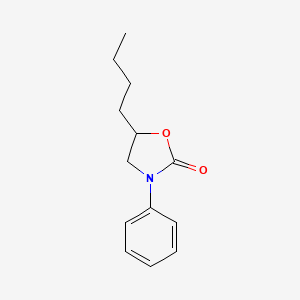
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of 5-Chloropyridin-2-ylamine: This intermediate is synthesized through the chlorination of pyridine, followed by amination.
Coupling with Pyrazine Derivative: The 5-Chloropyridin-2-ylamine is then coupled with a pyrazine derivative under specific conditions to form the pyrazin-2-yl)methyl intermediate.
Carbamoylation: The intermediate undergoes carbamoylation to introduce the carbamoyl group.
Final Coupling with 4-Methylpiperazine-1-carboxylate: The final step involves coupling the carbamoylated intermediate with 4-methylpiperazine-1-carboxylate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous monitoring of reaction parameters to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloropyridinyl and pyrazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as an intermediate in pharmaceuticals.
Other Piperazine Derivatives: Compounds like 1-(3-Buten-1-yl)-4-(2,3-dichlorophenyl)-piperazine and 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine share structural similarities and are used in pharmaceutical research.
Uniqueness
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C17H19ClN6O3 |
|---|---|
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
[3-[(5-chloropyridin-2-yl)carbamoyl]pyrazin-2-yl]methyl 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H19ClN6O3/c1-23-6-8-24(9-7-23)17(26)27-11-13-15(20-5-4-19-13)16(25)22-14-3-2-12(18)10-21-14/h2-5,10H,6-9,11H2,1H3,(H,21,22,25) |
Clave InChI |
LMGGPIRYYJVLMQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)OCC2=NC=CN=C2C(=O)NC3=NC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13867913.png)






![tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13867959.png)

![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)



![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)
